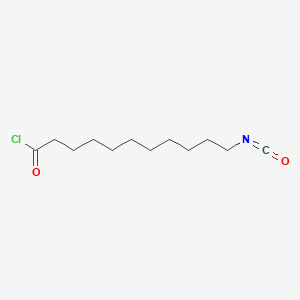
11-Isocyanatoundecanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Isocyanatoundecanoyl chloride is an organic compound with the molecular formula C12H20ClNO2 It is a derivative of undecanoic acid, featuring both isocyanate and acyl chloride functional groups
Vorbereitungsmethoden
11-Isocyanatoundecanoyl chloride can be synthesized through several methods. . This reaction typically requires anhydrous conditions and is carried out under controlled temperatures to ensure the stability of the product.
Analyse Chemischer Reaktionen
11-Isocyanatoundecanoyl chloride undergoes various chemical reactions due to its reactive isocyanate and acyl chloride groups. Some of the key reactions include:
Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas.
Hydrolysis: Both functional groups can undergo hydrolysis in the presence of water, leading to the formation of undecanoic acid and related derivatives
Wissenschaftliche Forschungsanwendungen
11-Isocyanatoundecanoyl chloride has several applications in scientific research:
Polymer Chemistry: It is used as a building block in the synthesis of polyurethanes and other polymers due to its bifunctional nature.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules and drug delivery systems.
Material Science: It is utilized in the preparation of advanced materials, including coatings and adhesives, due to its reactivity and ability to form stable bonds.
Wirkmechanismus
The mechanism of action of 11-Isocyanatoundecanoyl chloride is primarily based on its ability to form covalent bonds with nucleophiles. The isocyanate group reacts with nucleophiles to form stable urethane or urea linkages, while the acyl chloride group can form amides or esters. These reactions are crucial in the formation of polymers and other complex molecules .
Eigenschaften
CAS-Nummer |
10260-01-2 |
|---|---|
Molekularformel |
C12H20ClNO2 |
Molekulargewicht |
245.74 g/mol |
IUPAC-Name |
11-isocyanatoundecanoyl chloride |
InChI |
InChI=1S/C12H20ClNO2/c13-12(16)9-7-5-3-1-2-4-6-8-10-14-11-15/h1-10H2 |
InChI-Schlüssel |
QERZCSWAIXSJOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCN=C=O)CCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


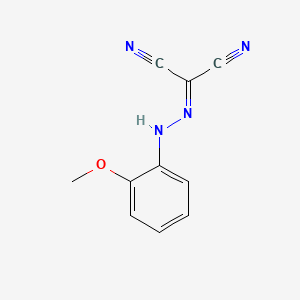
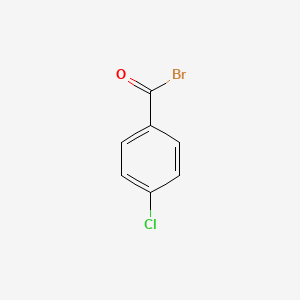
![2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14082785.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
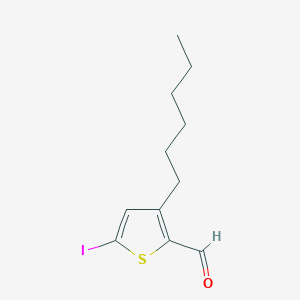
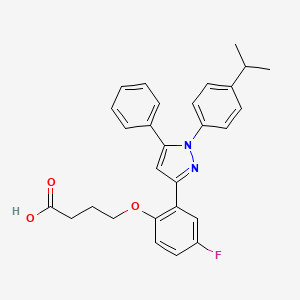


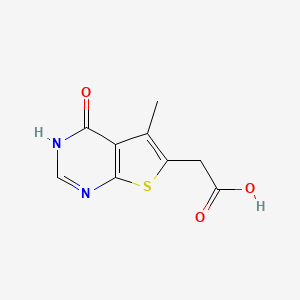
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
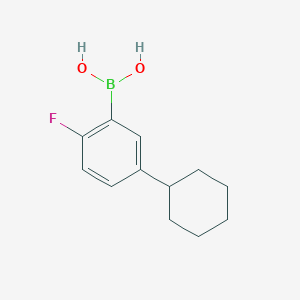
![Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14082853.png)


